Spiro[3.5]nonan-5-ylmethanamine hydrochloride
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Overview
Description
Spiro[35]nonan-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl It is characterized by a spirocyclic structure, which consists of a nonane ring fused to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-5-ylmethanamine hydrochloride typically involves the formation of the spirocyclic nonane ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methanamine group is then introduced through a nucleophilic substitution reaction, often using reagents such as ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or distillation. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, followed by recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Spiro[3.5]nonan-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-5-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.4]octan-5-ylmethanamine hydrochloride
- Spiro[4.5]decane-6-ylmethanamine hydrochloride
- Spiro[5.5]undecan-7-ylmethanamine hydrochloride
Uniqueness
Spiro[3.5]nonan-5-ylmethanamine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
spiro[3.5]nonan-9-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-9-4-1-2-5-10(9)6-3-7-10;/h9H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDSISMWXAHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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